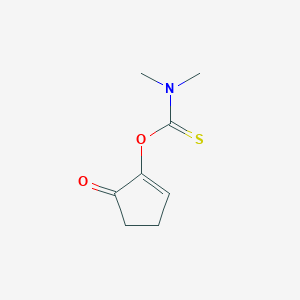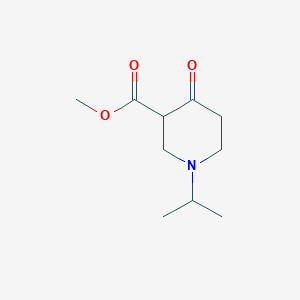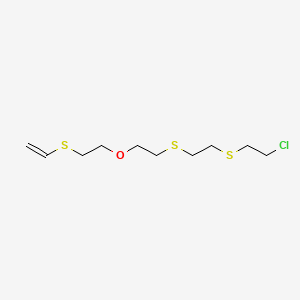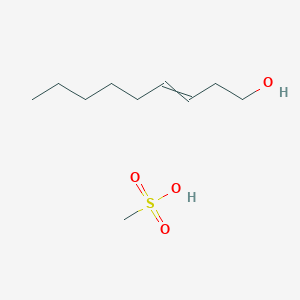![molecular formula C15H19ClO2 B14308682 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride CAS No. 111833-24-0](/img/structure/B14308682.png)
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride is an organic compound that belongs to the class of aromatic compounds It features a phenyl ring substituted with a hexyloxy group and a prop-2-enoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Hexyloxy)benzaldehyde.
Formation of Prop-2-enoyl Intermediate: The aldehyde group is converted to a prop-2-enoyl group through a Wittig reaction, using a suitable phosphonium ylide.
Chlorination: The final step involves the conversion of the prop-2-enoyl group to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The phenyl ring can undergo oxidation reactions, forming quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Formed through reduction.
Oxidized Aromatic Compounds: Formed through oxidation.
Wissenschaftliche Forschungsanwendungen
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Potential use in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The phenyl ring can also participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hexyloxy)benzoyl chloride: Similar structure but lacks the prop-2-enoyl group.
3-[4-(Methoxy)phenyl]prop-2-enoyl chloride: Similar structure but with a methoxy group instead of a hexyloxy group.
3-[4-(Hexyloxy)phenyl]prop-2-enol: Similar structure but with an alcohol group instead of an acyl chloride.
Uniqueness
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride is unique due to the presence of both a hexyloxy group and a prop-2-enoyl chloride moiety
Eigenschaften
CAS-Nummer |
111833-24-0 |
|---|---|
Molekularformel |
C15H19ClO2 |
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
3-(4-hexoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C15H19ClO2/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3 |
InChI-Schlüssel |
UTEZYSTYSOFGFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)
![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)




![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)

![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)

![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
